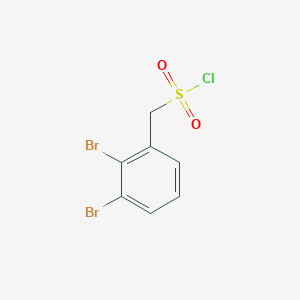

(2,3-Dibromophenyl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

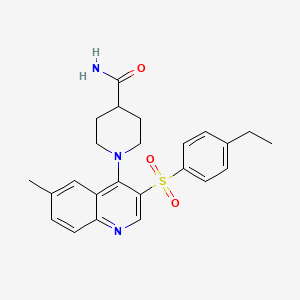

“(2,3-Dibromophenyl)methanesulfonyl chloride” is an organosulfur compound with the CAS Number: 2241142-40-3 . It has a molecular weight of 348.44 .

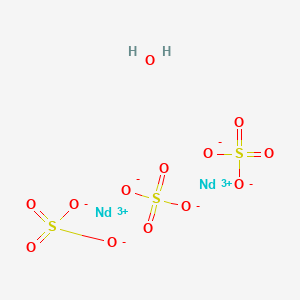

Molecular Structure Analysis

The InChI code for “this compound” is1S/C7H5Br2ClO2S/c8-6-3-1-2-5 (7 (6)9)4-13 (10,11)12/h1-3H,4H2 . This indicates the presence of bromine, chlorine, oxygen, and sulfur atoms in the molecule.

Aplicaciones Científicas De Investigación

Electrochemical Properties and Ionic Liquid Applications

Methanesulfonyl chloride (MSC) forms room temperature ionic liquids with AlCl3, demonstrating potential in electrochemical applications. A study investigated the electrochemical properties of vanadium pentoxide (V2O5) films prepared via the sol–gel route in methanesulfonyl chloride-aluminum chloride ionic liquid. These films showed reversible sodium intercalation, highlighting the potential of MSC in advanced battery technologies and electrochemical storage systems (L. Su, J. Winnick, P. Kohl, 2001).

Molecular Structure Studies

Methanesulfonyl chloride's molecular structure has been elucidated through electron diffraction, providing insight into its chemical behavior and reactivity. This foundational knowledge aids in understanding its interactions and applications in various chemical reactions (M. Hargittai, I. Hargittai, 1973).

Organic Synthesis

Methanesulfonyl chloride is pivotal in organic synthesis, enabling the construction of complex molecules. For instance, it facilitates the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation reactions, showcasing its versatility in synthesizing nitrogen-containing heterocycles with potential pharmaceutical applications (D. Craig, P. Jones, G. Rowlands, 2000).

Avoiding Genotoxic Impurities

In pharmaceutical manufacturing, methanesulfonyl chloride's reactivity is utilized to avoid genotoxic impurities. A method involving the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides eliminates the concern over genotoxic byproducts, enhancing the safety profile of pharmaceutical compounds (Brandon R. Rosen et al., 2011).

Reaction Mechanisms and Catalysis

Research on methanesulfonyl chloride has also delved into its reaction mechanisms and catalytic applications. For instance, studies on the one-electron reduction of methanesulfonyl chloride have illuminated its role in organic reactions, such as cis-trans isomerization of mono-unsaturated fatty acids, providing valuable insights for organic synthesis and catalysis (M. Tamba et al., 2007).

Propiedades

IUPAC Name |

(2,3-dibromophenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2ClO2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQAHMGZFKDFAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2579019.png)

![N-{4-[5-(4-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2579022.png)

![7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B2579030.png)

![7-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2579031.png)

![Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2579032.png)

![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2579034.png)